molecular formula C12H24O B165319 2-Dodecanone CAS No. 6175-49-1

2-Dodecanone

Cat. No.: B165319
CAS No.: 6175-49-1
M. Wt: 184.32 g/mol
InChI Key: LSKONYYRONEBKA-UHFFFAOYSA-N
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Description

2-Dodecanone (C₁₂H₂₄O) is a methyl ketone with a molecular weight of 184.32 g/mol. It is characterized by a 12-carbon aliphatic chain and a ketone group at the second position . This compound occurs naturally in plants such as Zanthoxylum planispinum and is found in trace amounts in foods like blue cheese, cocoa, and hop oil, where it contributes to floral or citrus aromas . Industrially, it is utilized as a flavoring agent and insecticide due to its low solubility in water, hydrophobicity, and stability at room temperature (melting point: 19°C; boiling point: 246.5°C) .

Research highlights its role as a biopesticide with significant contact toxicity against pests like Tribolium castaneum (LD₅₀ = 5.21 µg/adult) and Lasioderma serricorne (LD₅₀ = 2.54 µg/adult) . Notably, studies on the parasitoid wasp Nasonia vitripennis reveal that this compound modulates gene expression in ecdysone-related pathways (e.g., EcR, usp, Hr4) without causing phenotypic developmental disruptions or genotoxicity . This selective bioactivity makes it a promising alternative to synthetic pesticides.

Mechanism of Action

2-Dodecanone exerts its effects primarily through the modulation of gene expression and interference with ecdysone signaling pathways. In the model hymenopteran Nasonia vitripennis, this compound has been shown to alter the expression of genes related to ecdysone-related pathways, biotransformation, and cell homeostasis. This includes the induction of ecdysone response genes such as EcR, usp, E78, Hr4, and Hr38 . Additionally, this compound triggers the induction of Cyp6aQ5 activity, which is involved in the biotransformation of xenobiotics .

Comparison with Similar Compounds

Methyl ketones such as 2-Undecanone (C₁₁H₂₂O) and 2-Tridecanone (C₁₃H₂₆O) share structural and functional similarities with 2-Dodecanone. Below is a detailed comparison based on molecular properties, insecticidal efficacy, and ecological impacts:

Table 1: Comparative Analysis of Methyl Ketones

Property This compound 2-Undecanone 2-Tridecanone
Molecular Formula C₁₂H₂₄O C₁₁H₂₂O C₁₃H₂₆O
Molecular Weight 184.32 g/mol 170.29 g/mol 198.35 g/mol
Insecticidal Activity LD₅₀ = 2.54–23.41 µg Repellent properties Disrupts 20E biosynthesis
Gene Modulation Upregulates EcR, usp Induces CYP450 enzymes Downregulates 20E genes
Developmental Effects None observed Delays pupation Alters molting cycles
Genotoxicity None detected Not reported Not reported
Ecological Role Non-repellent to wasps Repellent to insects Toxic to non-target spp.

Key Findings

Insecticidal Mechanisms: this compound: Activates ecdysone signaling genes (EcR, usp) in N. Its biotransformation involves cytochrome P450 enzymes (e.g., Cyp6aQ5) rather than antioxidant pathways . 2-Undecanone: Acts as a repellent and fumigant, disrupting host-seeking behavior in pests . Unlike this compound, it repels parasitoid wasps, reducing egg-laying in treated hosts . 2-Tridecanone: Inhibits genes involved in 20-hydroxyecdysone (20E) biosynthesis, leading to molting defects in insects .

In contrast, 2-Tridecanone’s broader toxicity may harm beneficial insects, while 2-Undecanone’s repellency could disrupt pest-predator dynamics .

Structural-Activity Relationship: Increasing carbon chain length (C₁₁ → C₁₃) correlates with enhanced volatility and altered receptor binding. For example, this compound’s interaction with olfactory receptors differs from shorter-chain ketones like 2-Undecanone .

Biological Activity

2-Dodecanone, a methyl ketone with the chemical formula C₁₂H₂₄O, has garnered attention for its diverse biological activities, particularly in the fields of entomology and pharmacology. This compound is primarily noted for its potential as a biopesticide and its effects on various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on gene expression, and potential applications.

Gene Expression Modulation

Recent studies have demonstrated that this compound can significantly modulate gene expression in various organisms. One notable study conducted on Nasonia vitripennis, a parasitic wasp, revealed that exposure to sublethal doses (5 µg/L and 500 µg/L) led to alterations in genes associated with the ecdysone signaling pathway. Specifically, genes such as EcR, usp, E78, Hr4, and Hr38 showed significant induction, suggesting that this compound may interfere with hormonal regulation in insects .

Gene Function Expression Change
EcREcdysone receptorInduced
uspUbiquitous stress proteinInduced
E78Ecdysone-induced proteinInduced
Hr4Hormone receptorInduced
Hr38Hormone receptorInduced

Biotransformation and Cell Homeostasis

In addition to hormonal modulation, this compound has been shown to affect biotransformation processes and cell homeostasis. The compound induced the expression of Cyp6aQ5, a gene involved in detoxification pathways, indicating its role in stress response mechanisms . The study also noted differential alterations in the gene l(2)efl, which is critical for maintaining cellular integrity.

Toxicological Assessments

The toxicity profile of this compound has been explored through various assays. In the aforementioned study on Nasonia vitripennis, no significant genotoxic effects were observed, nor were there notable impacts on development time or egg-laying capacity . This suggests that while this compound can influence gene expression and physiological responses, it may not pose a direct threat to reproductive success at the tested concentrations.

Applications in Pest Management

Given its ability to modulate endocrine pathways without causing significant harm to non-target species, this compound presents a promising avenue for developing biopesticides. Its efficacy in altering insect behavior and physiology could be harnessed to improve pest management strategies, potentially reducing reliance on synthetic chemicals .

Herbivore-Induced Plant Defenses

A study examining the effects of microbial inoculation on plant defenses found that compounds like this compound were more prevalent when plants were grown in treated soils. This indicates that microbial interactions can enhance the production of secondary metabolites like this compound, which may serve as defensive compounds against herbivores .

Bioremediation Potential

Research into bioremediation has identified this compound as a compound utilized by certain microbial communities to degrade hydrocarbons in contaminated soils. The presence of this ketone in microbial metabolic pathways suggests its role in enhancing biodegradation processes .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for quantifying 2-Dodecanone in biological and environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high sensitivity for volatile compounds like this compound. For biological matrices (e.g., insect tissues), solid-phase microextraction (SPME) can pre-concentrate the compound, while sensory detection thresholds in olfactory studies often employ psychophysical assays with controlled vapor concentrations . Method validation should include recovery experiments and calibration against certified reference materials.

Q. How can researchers design experiments to assess this compound’s role as a semiochemical in insect behavior?

Use dual-choice bioassays in controlled environments to test attraction/repellency. For example, in Nasonia vitripennis, expose specimens to this compound vapor gradients and measure behavioral responses (e.g., movement toward/away from the source). Pair this with gas chromatography-electroantennographic detection (GC-EAD) to confirm receptor activation . Replicate sample sizes (≥20 individuals per group) and use randomization to mitigate bias.

Q. What statistical methods are appropriate for analyzing concentration-dependent effects of this compound?

Two-way repeated-measures ANOVA is suitable for comparing detection thresholds across concentrations and homologs (e.g., 2-undecanone vs. This compound). Post hoc contrasts (e.g., Tukey’s HSD) can identify pairwise differences. For non-linear dose-response relationships, logistic regression models or probit analysis may better fit psychometric data .

Advanced Research Questions

Q. How can contradictory data on this compound’s binding affinity to olfactory receptors be resolved?

Studies report conflicting binding energies for this compound due to variations in receptor isoforms (e.g., mOR912-93 vs. other mammalian receptors). Address this by:

  • Conducting comparative binding assays using surface plasmon resonance (SPR) or fluorescence polarization.
  • Applying molecular dynamics simulations to model ligand-receptor interactions, focusing on extracellular loop conformations that influence binding .
  • Validating findings with in vivo CRISPR-edited receptor knockout models .

Q. What experimental strategies elucidate this compound’s modulation of ecdysone signaling pathways in insects?

Transcriptomic analysis (RNA-seq) of exposed Nasonia vitripennis revealed differential expression of ecdysone-response genes (EcR, usp, Hr4). To confirm causality:

  • Use RNA interference (RNAi) to silence target genes and observe phenotypic rescue.
  • Measure ecdysteroid titers via radioimmunoassay (RIA) to rule out direct hormonal effects .
  • Employ chromatin immunoprecipitation (ChIP-seq) to assess this compound’s impact on transcription factor binding.

Q. How should researchers address discrepancies in detection thresholds between human psychophysical studies and in vitro receptor assays?

Human studies show low detectability for this compound (P=0.18 at full vapor strength), whereas in vitro models suggest stronger receptor activation. Potential solutions:

  • Incorporate nasal airflow dynamics and mucosal metabolism into in vitro assays (e.g., using a bioreactor with synthetic mucus).
  • Perform cross-species comparisons to identify receptor polymorphisms affecting ligand specificity .

Q. Methodological Guidance

Q. What are best practices for ensuring reproducibility in this compound studies?

  • Sample preparation : Standardize solvent purity (e.g., ≥99.9% acetone for dilutions) and storage conditions (−20°C under argon).
  • Data reporting : Include raw detection thresholds, confidence intervals, and effect sizes in supplementary materials. Follow Beilstein Journal guidelines for compound characterization (e.g., NMR spectra for novel derivatives) .
  • Ethics : For human studies, obtain IRB approval and document participant exclusion criteria (e.g., anosmia screening) .

Q. How can multi-omics approaches advance mechanistic studies of this compound?

Integrate metabolomics (LC-MS profiling of insect hemolymph), proteomics (affinity purification of this compound-binding proteins), and epigenomics (ATAC-seq to assess chromatin accessibility changes). Use pathway enrichment tools like KEGG or Reactome to identify cross-omics interactions .

Properties

IUPAC Name

dodecan-2-one
Source PubChem
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InChI

InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3-11H2,1-2H3
Source PubChem
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InChI Key

LSKONYYRONEBKA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H24O
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DSSTOX Substance ID

DTXSID4022236
Record name 2-Dodecanone
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Molecular Weight

184.32 g/mol
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Physical Description

Melting point = 21 deg C; [ChemIDplus] Clear, light yellow liquid; [Aldrich MSDS], Solid
Record name 2-Dodecanone
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Boiling Point

245.00 to 246.00 °C. @ 760.00 mm Hg
Record name 2-Dodecanone
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CAS No.

6175-49-1
Record name 2-Dodecanone
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Record name 2-Dodecanone
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Record name 2-DODECANONE
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Melting Point

21 °C
Record name 2-Dodecanone
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Synthesis routes and methods

Procedure details

2-dodecanone is prepared from 1-dodecene according to the process of the present invention as follows: A catalyst solution is prepared by dissolving .04 moles of palladium chloride in a mixture of 137 grams of methanol, 252 grams of polypropylene glycol having an average molecular weight of 430, and 15 grams of water. The catalyst solution is then charged to a 2 liter titanium autoclave where the catalyst solution is heated to a temperature of 60°C; while being stirred at 1,000 r.p.m. with the reactor being pressurized to 100 p.s.i.g. with oxygen. Using a piston pump, 600 grams of 1-dodecene is introduced to the autoclave over a period of 21/2 hours. During this period of addition, the reaction temperature is maintained at 60°C by cooling, with the reaction pressure of 100 p.s.i.g. being maintained by repressuration with oxygen. Stirring is continued for about 1/2 hour after the addition of 1-dodecene is completed.
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polypropylene glycol
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252 g
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15 g
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137 g
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palladium chloride
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2 L
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600 g
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21
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100
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Dodecanone
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